molecular formula C13H7N3O B14325384 Fluoren-9-one, 2-azido- CAS No. 101398-38-3

Fluoren-9-one, 2-azido-

Cat. No.: B14325384
CAS No.: 101398-38-3
M. Wt: 221.21 g/mol
InChI Key: VUSLLJOVPDWXHP-UHFFFAOYSA-N
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Description

Fluoren-9-one, 2-azido- is an organic compound with the molecular formula C13H7N3O. It is a derivative of fluorenone, where an azido group (-N3) is attached to the second position of the fluorenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoren-9-one, 2-azido- typically involves the introduction of an azido group to the fluorenone structure. One common method is the reaction of fluorenone with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective formation of the azido derivative .

Industrial Production Methods: Industrial production of Fluoren-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Fluoren-9-one, 2-azido- .

Chemical Reactions Analysis

Types of Reactions: Fluoren-9-one, 2-azido- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.

    Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluoren-9-one, 2-azido- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocycles.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Fluoren-9-one, 2-azido- involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism. The resulting triazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to their biological effects .

Comparison with Similar Compounds

Uniqueness: Fluoren-9-one, 2-azido- is unique due to the presence of both the fluorenone core and the azido groupThe azido group enhances its utility in cycloaddition reactions, making it valuable in the synthesis of nitrogen-containing heterocycles and bioorthogonal chemistry .

Properties

CAS No.

101398-38-3

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

2-azidofluoren-9-one

InChI

InChI=1S/C13H7N3O/c14-16-15-8-5-6-10-9-3-1-2-4-11(9)13(17)12(10)7-8/h1-7H

InChI Key

VUSLLJOVPDWXHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

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